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3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

3,5-Dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide (CAS 933214-55-2, PubChem CID is a synthetic sulfonamide derivative belonging to the 3,5-dimethylisoxazole-4-sulfonamide chemotype—a validated acetyl-lysine bioisostere scaffold with demonstrated engagement of bromodomain-containing proteins including BRD2 and BRD4. The compound features three distinct pharmacophoric modules: (i) a 3,5-dimethylisoxazole-4-sulfonamide core that mimics acetylated lysine residues, (ii) a central meta-substituted phenyl linker, and (iii) a 6-propoxy-substituted pyridazine terminal group.

Molecular Formula C18H20N4O4S
Molecular Weight 388.44
CAS No. 933214-55-2
Cat. No. B2415586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide
CAS933214-55-2
Molecular FormulaC18H20N4O4S
Molecular Weight388.44
Structural Identifiers
SMILESCCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C
InChIInChI=1S/C18H20N4O4S/c1-4-10-25-17-9-8-16(19-20-17)14-6-5-7-15(11-14)22-27(23,24)18-12(2)21-26-13(18)3/h5-9,11,22H,4,10H2,1-3H3
InChIKeyCZUTXRNVTZOCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide (CAS 933214-55-2): Structural Identity and Pharmacophore Classification


3,5-Dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide (CAS 933214-55-2, PubChem CID 7524009) is a synthetic sulfonamide derivative belonging to the 3,5-dimethylisoxazole-4-sulfonamide chemotype—a validated acetyl-lysine bioisostere scaffold with demonstrated engagement of bromodomain-containing proteins including BRD2 and BRD4 [1]. The compound features three distinct pharmacophoric modules: (i) a 3,5-dimethylisoxazole-4-sulfonamide core that mimics acetylated lysine residues, (ii) a central meta-substituted phenyl linker, and (iii) a 6-propoxy-substituted pyridazine terminal group. Its computed physicochemical profile (MW 388.4 g/mol, XLogP3 2.5, TPSA 116 Ų, 7 rotatable bonds) positions it within drug-like chemical space and distinguishes it from both the minimal core scaffold and close structural analogs with alternative pyridazine substituents [2].

Why In-Class Isoxazole Sulfonamide Analogs Cannot Substitute for CAS 933214-55-2 in Structure-Activity Studies


The 3,5-dimethylisoxazole-4-sulfonamide chemotype is highly sensitive to peripheral substitution, with even modest changes in the terminal heterocyclic group producing substantial shifts in lipophilicity, polar surface area, conformational flexibility, and target engagement profiles. Replacing the 6-propoxy substituent on the pyridazine ring with a pyrrolidine (CAS 1207001-44-2) alters XLogP3 from 2.5 to 2.2 and reduces TPSA from 116 Ų to 110 Ų, while decreasing rotatable bond count from 7 to 5—changes that can meaningfully affect membrane partitioning, oral absorption, and binding entropy [1]. The pyridazine-propoxy moiety presents a unique hydrogen-bond donor/acceptor constellation not replicated by methyl, oxo, or amino-substituted pyridazine analogs. Generic substitution with the unelaborated core scaffold 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1, MW 176.20, XLogP3 −0.3, TPSA 94.6 Ų) would eliminate the entire phenyl-pyridazine targeting arm, rendering any bromodomain or kinase selectivity data non-transferable [2]. These structural divergences carry direct consequences for procurement decisions in SAR campaigns, selectivity profiling, and chemical biology probe development.

Quantitative Differentiation Evidence: CAS 933214-55-2 Versus Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: Propoxy-Pyridazine vs. Pyrrolidine-Pyridazine Analog

The target compound exhibits an XLogP3 value of 2.5, which is 0.3 log units higher than the closest pyridazine-substituted analog bearing a pyrrolidine group at the 6-position (CAS 1207001-44-2, XLogP3 2.2), and 2.8 log units higher than the unsubstituted core scaffold 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1, XLogP3 −0.3) [1][2]. This incremental lipophilicity gain arises from the n-propoxy chain on the pyridazine ring and has direct implications for membrane partitioning and passive diffusion capacity.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Differentiation: Implications for Blood-Brain Barrier Penetration Assessment

The target compound possesses a TPSA of 116 Ų, compared to 110 Ų for the pyrrolidine-pyridazine analog (CAS 1207001-44-2) and 94.6 Ų for the minimal core scaffold (CAS 175136-83-1) [1][2][3]. The 6 Ų increase in TPSA versus the pyrrolidine analog is attributable to the additional oxygen atom in the propoxy chain. In established blood-brain barrier (BBB) prediction models, TPSA values below 60–70 Ų are typically required for high CNS penetration, while values above 90 Ų generally predict poor BBB permeation. The target compound's TPSA of 116 Ų places it firmly in the peripherally-restricted range, which may be advantageous for programs seeking to minimize CNS exposure while retaining systemic activity.

Blood-brain barrier CNS drug design TPSA

Rotatable Bond Count and Conformational Entropy: Target Compound vs. Pyrrolidine-Constrained Analog

The target compound contains 7 rotatable bonds, compared to 5 for the pyrrolidine-pyridazine analog (CAS 1207001-44-2), a difference driven by the linear n-propoxy chain versus the cyclic pyrrolidine ring [1][2]. The additional rotational degrees of freedom in the target compound may enable more extensive conformational sampling of the target binding site but simultaneously carry an entropic penalty upon binding. In fragment-to-lead and lead optimization campaigns, this difference is material: the propoxy chain provides a tunable vector for optimization (via homologation or branching), whereas the pyrrolidine ring constrains conformational space and may pre-organize the ligand into its bioactive conformation. The target compound therefore offers greater synthetic tractability for systematic SAR exploration of the pyridazine 6-position.

Conformational flexibility Binding entropy Ligand efficiency

Molecular Weight and Ligand Efficiency Metrics: Lighter Target vs. Heavier Pyrrolidine Analog

The target compound has a molecular weight of 388.4 g/mol, which is 11.1 g/mol lower than the pyrrolidine-pyridazine analog (CAS 1207001-44-2, MW 399.5 g/mol) [1][2]. In fragment-based and lead optimization contexts, this 2.8% reduction in molecular weight is favorable for ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics when normalized against target affinity. The core scaffold 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1), at 176.20 g/mol, represents the minimal binding element [3]; the addition of 212.2 g/mol to reach the target compound reflects the investment in selectivity-conferring substituents, whereas the pyrrolidine analog adds 223.3 g/mol for a different selectivity profile. For procurement decisions in hit-to-lead programs where molecular weight is a key optimization parameter, the target compound offers a marginally better starting point than the pyrrolidine analog.

Ligand efficiency Molecular weight Fragment-based drug discovery

Class-Level Bromodomain Pharmacophore Validation: 3,5-Dimethylisoxazole-4-Sulfonamide as Acetyl-Lysine Bioisostere

The 3,5-dimethylisoxazole-4-sulfonamide scaffold shared by the target compound has been experimentally validated as an acetyl-lysine bioisostere that competes with acetylated histone peptides for bromodomain binding. In the foundational study, compound 4d (a representative phenyl-dimethylisoxazole sulfonamide) achieved IC50 values below 5 μM against BRD2(1) and BRD4(1) bromodomains [1]. Subsequent structure-guided optimization of the phenylisoxazole sulfonamide series yielded compounds with anti-inflammatory activity in cellular assays [2], and further elaboration of the 3,5-dimethylisoxazole core generated potent BET bromodomain inhibitors with antiproliferative effects in MV4;11 acute myeloid leukemia cells [3]. While no direct target affinity data are currently publicly available for the specific target compound (CAS 933214-55-2), its incorporation of the validated 3,5-dimethylisoxazole-4-sulfonamide pharmacophore with a uniquely elaborated 6-propoxypyridazine-phenyl arm provides structural rationale for differential selectivity within the bromodomain family.

Bromodomain inhibition Epigenetics Acetyl-lysine mimetic

Pyridazine Sulfonamide Ion Channel Context: Structural Overlap with CFTR Inhibitor Chemotype

Pyridazine sulfonamide-containing compounds have been disclosed as inhibitors of chloride ion transport across cell membranes expressing the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with patent claims covering multiple pyridazine-substituted sulfonamide scaffolds [1]. The target compound's structural architecture—a sulfonamide linked to a pyridazine ring via a meta-substituted phenyl bridge—places it within the general structural space claimed for CFTR-modulating pyridazine sulfonamides. However, the specific 6-propoxy substitution pattern on the pyridazine ring represents a discrete chemical matter not exemplified in the core CFTR patent literature, and the 3,5-dimethylisoxazole-4-sulfonamide pharmacophore introduces additional bromodomain-targeting functionality absent from the prototypical CFTR inhibitor chemotypes.

CFTR inhibition Ion channel Pyridazine sulfonamide

High-Value Application Scenarios for 3,5-Dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide (CAS 933214-55-2)


Bromodomain Selectivity Panel Screening in Epigenetic Drug Discovery

The 3,5-dimethylisoxazole-4-sulfonamide scaffold is an experimentally validated acetyl-lysine bioisostere with demonstrated binding to BRD2 and BRD4 bromodomains (class representative IC50 <5 μM) [1][2]. The target compound's unique 6-propoxypyridazine-phenyl extension differentiates it from all previously optimized phenylisoxazole sulfonamides, offering a structurally novel vector for probing bromodomain selectivity across the 61-member human bromodomain family. Procurement for broad-panel bromodomain screening (AlphaScreen, ITC, or SPR-based) is warranted to establish whether the 6-propoxy substituent confers intra-family selectivity advantages over existing dimethylisoxazole probes.

Physicochemical Property-Guided Lead Optimization with Favorable CNS Restriction Profile

With a TPSA of 116 Ų (well above the ~90 Ų threshold predictive of poor BBB penetration) and a moderate XLogP3 of 2.5, the target compound is predicted to exhibit limited CNS distribution [1]. This peripheral restriction profile is advantageous for anti-inflammatory or oncology programs where target engagement in peripheral tissues is desired without CNS-mediated side effects. The compound's 7 rotatable bonds and linear propoxy chain further support systematic SAR exploration through homologation (ethoxy, butoxy), branching (isopropoxy), or bioisosteric replacement, making it a versatile starting point for property-driven optimization.

Dual-Mechanism Screening in CFTR Modulation and Epigenetic Regulation

The structural convergence of a pyridazine sulfonamide motif (characteristic of patented CFTR chloride channel inhibitors) [1] with a bromodomain-targeting 3,5-dimethylisoxazole-4-sulfonamide core in a single molecular entity enables a cost-efficient dual-pathway screening strategy. A single procurement supports parallel testing in (i) CFTR-mediated chloride flux assays and (ii) bromodomain binding or cellular target engagement assays, maximizing the informational return on procurement investment and potentially identifying synergistic polypharmacology relevant to cystic fibrosis or secretory diarrhea indications.

Negative Control or Selectivity Counter-Screen in Pyrrolidine-Pyridazine Series

For research groups actively optimizing the pyrrolidine-pyridazine analog series (CAS 1207001-44-2), the target compound serves as an ideal matched-pair comparator for deconvoluting the contribution of the pyridazine 6-substituent to target potency and selectivity. The systematic variation from propoxy (target compound: XLogP3 2.5, TPSA 116 Ų, 7 rotatable bonds) to pyrrolidine (analog: XLogP3 2.2, TPSA 110 Ų, 5 rotatable bonds) [2] provides a clean structure-property relationship dataset that can guide subsequent optimization decisions.

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